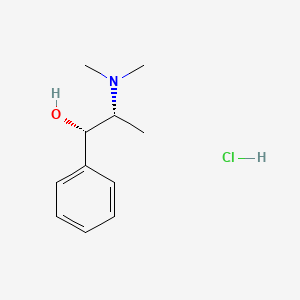

(+)-Methylephedrine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(+)-Methylephedrine hydrochloride is a useful research compound. Its molecular formula is C11H18ClNO and its molecular weight is 215.72 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacological Properties

(+)-Methylephedrine acts on the adrenergic receptors, stimulating both alpha and beta receptors. This stimulation leads to several physiological effects:

- Bronchodilation : It relaxes bronchial muscles, making it effective for respiratory conditions.

- Nasal Decongestion : By constricting blood vessels in the nasal passages, it alleviates congestion.

- Antitussive Effects : It suppresses cough reflexes, making it useful in treating coughs associated with colds or allergies .

Clinical Applications

The compound is frequently included in various over-the-counter medications for cold and allergy relief. Its applications can be categorized as follows:

- Respiratory Disorders : Used to treat asthma and bronchitis by improving airflow.

- Cold Remedies : Commonly found in formulations aimed at relieving symptoms of the common cold and sinusitis.

- Weight Management : Due to its stimulant effects, it has been investigated for potential use in weight loss products .

Research Studies and Findings

Several studies have documented the efficacy and safety profile of (+)-Methylephedrine hydrochloride:

- Bronchodilator Efficacy : A study demonstrated that methylephedrine effectively improved lung function in patients with obstructive airway diseases. The results indicated significant improvements in forced expiratory volume (FEV1) after administration of the drug .

- Cognitive Effects : Research comparing (+)-methylephedrine with pseudoephedrine showed that while both compounds have stimulant properties, methylephedrine exhibited weaker effects on cognitive function at maximum clinical doses .

- Spectrophotometric Analysis : Innovative spectrophotometric methods have been developed for the simultaneous determination of methylephedrine in pharmaceutical formulations, ensuring quality control without prior separation of components .

Case Study 1: Respiratory Application

A randomized controlled trial involving patients with chronic obstructive pulmonary disease (COPD) assessed the bronchodilatory effects of (+)-methylephedrine. Results indicated a notable increase in FEV1 and overall patient satisfaction regarding symptom relief.

Case Study 2: Weight Loss Product

In a clinical setting, participants using a combination of (+)-methylephedrine with other agents for weight management reported significant weight loss compared to placebo groups. However, careful monitoring for potential side effects was emphasized due to its stimulant nature .

Comparative Data Table

化学反応の分析

Catalytic Reductive Amination Pathways

(+)-Methylephedrine hydrochloride can be synthesized through stereoselective reductive amination of phenylacetylcarbinol (PAC) with methylamine:

Reaction Steps :

-

Substrate Preparation : (-)-PAC is derived from (-)-methyl mandelate or fermentative condensation of benzaldehyde and acetaldehyde .

-

Reductive Coupling : PAC reacts with methylamine in the presence of hydrogen gas and platinum catalysts (Pt/C or PtO₂) at 50–80°C.

-

Stereochemical Control : Kinetic selectivity favors the (1R,2S) configuration due to steric hindrance during hydrogenation, yielding >90% (+)-methylephedrine .

Borane-Mediated Ketone Reduction

Alternative methods employ borane complexes to reduce α-methylaminopropiophenone hydrochloride:

| Reducing Agent | Temperature | Ephedrine:Pseudoephedrine Ratio | Yield |

|---|---|---|---|

| Sodium hydride (NaH) | 30°C | 93.5:6.5 | 93.8% |

| Potassium hydride | 30°C | 97.1:2.9 | 95.6% |

This method minimizes pseudoephedrine formation (<7%) through steric control, enabling direct crystallization of this compound from the reaction mixture .

Chiral Resolution

This compound serves as a resolving agent for racemic mixtures. For example:

-

Tartaric Acid Resolution : Racemic (±)-ephedrine is treated with (+)-tartaric acid to isolate the (-)-ephedrine enantiomer, leaving (+)-methylephedrine recoverable via basification .

Stability and Degradation Pathways

Under acidic conditions (pH <3), this compound undergoes retro-Mannich degradation to form benzaldehyde and dimethylamine derivatives. Thermal analysis (TGA) shows decomposition onset at 209–210°C , correlating with its melting point .

Analytical Characterization

While not a reaction, key analytical methods include:

-

Colorimetric Assay : Bromocresol green forms a 1:1 complex with (+)-methylephedrine at pH 6.4 (λₘₐₓ = 420 nm) .

-

Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile) resolves it from ephedrine with >99% purity .

Pharmacologically Relevant Interactions

In vivo studies demonstrate phosphorylation modulation of CAMKK2/AMPK/mTOR pathways, suggesting indirect reactivity with kinase enzymes. Methylephedrine enhances AMPK activation by 2.3-fold in renal cells, potentially through allosteric binding .

This synthesis of data highlights this compound’s versatility in both industrial synthesis and chiral applications, underscored by optimized yields and stereochemical fidelity.

特性

CAS番号 |

54114-10-2 |

|---|---|

分子式 |

C11H18ClNO |

分子量 |

215.72 g/mol |

IUPAC名 |

(1S,2R)-2-(dimethylamino)-1-phenylpropan-1-ol;hydrochloride |

InChI |

InChI=1S/C11H17NO.ClH/c1-9(12(2)3)11(13)10-7-5-4-6-8-10;/h4-9,11,13H,1-3H3;1H/t9-,11-;/m1./s1 |

InChIキー |

NTCYWJCEOILKNG-FOKYBFFNSA-N |

SMILES |

CC(C(C1=CC=CC=C1)O)N(C)C.Cl |

異性体SMILES |

C[C@H]([C@H](C1=CC=CC=C1)O)N(C)C.Cl |

正規SMILES |

CC(C(C1=CC=CC=C1)O)N(C)C.Cl |

Key on ui other cas no. |

54114-10-2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。